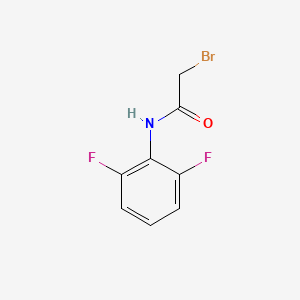

2-bromo-N-(2,6-difluorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,6-difluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXCVUJEUXCGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)CBr)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-bromo-N-(2,6-difluorophenyl)acetamide chemical structure and properties

An In-depth Technical Guide to 2-bromo-N-(2,6-difluorophenyl)acetamide: Synthesis, Properties, and Applications

Introduction: A Core Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and organic synthesis, the strategic deployment of versatile molecular scaffolds is fundamental to the creation of novel therapeutic agents. Among these, this compound emerges as a pivotal bifunctional intermediate. Its structure thoughtfully combines a reactive bromoacetyl moiety with a difluorinated phenyl ring, offering a unique set of properties for chemical elaboration. The presence of the bromoacetyl group provides a highly reactive electrophilic site, ideal for nucleophilic substitution reactions, while the N-(2,6-difluorophenyl)acetamide portion often imparts desirable pharmacological characteristics to the final molecule. The fluorine atoms are known to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby increasing membrane permeability.

This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the chemical structure, physicochemical properties, a field-proven synthetic protocol, and the strategic applications of this important chemical entity.

Chemical Structure and Physicochemical Properties

The molecular architecture of this compound is foundational to its utility. It consists of a central acetamide linker connecting a bromo-substituted methyl group to a 2,6-difluorinated aniline ring.

-

Molecular Formula: C₈H₆BrF₂NO[1]

-

InChI: InChI=1S/C8H6BrF2NO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13)[1]

-

SMILES: C1=CC(=C(C(=C1)F)NC(=O)CBr)F[1]

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 1196093-39-6 | [2] |

| Molecular Weight | 248.96 g/mol | [1] |

| Monoisotopic Mass | 248.96008 Da | [1][3] |

| Physical State | Solid | [4] |

| Predicted XlogP | 1.5 | [1] |

| Hydrogen Bond Donor Count | 1 | PubChem Prediction |

| Hydrogen Bond Acceptor Count | 3 | PubChem Prediction |

| Rotatable Bond Count | 2 | PubChem Prediction |

Note: Experimental data for properties like melting point and solubility are not widely published for this specific compound. Values are often predicted or inferred from structurally similar molecules.

Synthesis: A Protocol Grounded in Nucleophilic Acyl Substitution

The most reliable and common method for synthesizing this compound is through the nucleophilic acyl substitution reaction between 2,6-difluoroaniline and a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride.[5][6]

Rationale of the Synthetic Approach

The underlying principle of this synthesis is the reaction of a nucleophile (the amine group of 2,6-difluoroaniline) with an electrophile (the carbonyl carbon of the bromoacetyl halide).

-

Nucleophile: The lone pair of electrons on the nitrogen atom of 2,6-difluoroaniline initiates the attack on the carbonyl carbon.

-

Electrophile: The carbonyl carbon of bromoacetyl bromide is highly electrophilic due to the electron-withdrawing effects of the adjacent bromine and oxygen atoms.

-

Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial. It acts as a scavenger for the hydrogen halide (HBr or HCl) that is formed as a byproduct, preventing it from protonating the starting aniline and thereby deactivating it.[5]

-

Anhydrous Conditions: The reaction must be performed under anhydrous (dry) conditions. Bromoacetyl halides are highly susceptible to hydrolysis by water, which would form bromoacetic acid and complicate both the reaction and the subsequent purification.[5]

Detailed Experimental Protocol

This protocol is a representative methodology based on standard procedures for similar acylation reactions.[5][6]

Materials:

-

2,6-difluoroaniline

-

Bromoacetyl bromide (or bromoacetyl chloride)

-

Anhydrous dichloromethane (DCM) or anhydrous 1,4-dioxane

-

Anhydrous pyridine or triethylamine

-

1M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2,6-difluoroaniline (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.1 equivalents) in a separate portion of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the cooled aniline solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. The acid wash removes excess pyridine, while the bicarbonate wash neutralizes any remaining acid.[5]

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its role as an electrophilic building block for introducing the N-(2,6-difluorophenyl)acetamido pharmacophore into more complex molecules.[7]

-

Alkylation Agent: The carbon atom bonded to the bromine is highly electrophilic and readily undergoes SN2 reactions with a wide variety of nucleophiles. This makes it an essential intermediate for synthesizing:

-

N-Aryl Glycinamide Derivatives: Reaction with primary or secondary amines yields substituted glycinamides, a scaffold present in numerous classes of therapeutic agents.[7]

-

Heterocyclic Scaffolds: It is used to alkylate nitrogen, oxygen, or sulfur atoms within heterocyclic rings, providing a direct route to functionalize and elaborate complex molecular frameworks.[7]

-

-

Kinase Inhibitor Synthesis: The N-phenylacetamide substructure is a key component in many kinase inhibitors. The difluoro-substitution pattern is particularly valuable for optimizing binding interactions and improving metabolic stability.[7] The acetamide functional group itself is amenable to forming critical hydrogen bonds with amino acid residues in enzyme active sites.[8]

Visualization of a Logical Relationship

This diagram illustrates the role of the title compound as a key intermediate connecting fundamental reagents to high-value applications in medicinal chemistry.

Caption: Role of the title compound in the drug discovery pipeline.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not universally available, data from closely related bromoacetamides provide essential safety guidance. Bromoacetyl halides and bromoacetamides are generally classified as hazardous.[5][9][10]

-

Hazard Identification:

-

Safe Handling Protocols:

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[4][5] Emergency eye wash stations and safety showers should be readily accessible.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5][11]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for at least 15 minutes.[10] If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention; do not induce vomiting.[11]

-

-

Storage and Stability:

-

Hazardous Decomposition Products:

Conclusion

This compound stands as a highly valuable and versatile intermediate in the field of organic and medicinal chemistry. Its bifunctional nature, combining a reactive alkylating site with a pharmaceutically relevant difluorophenyl moiety, makes it an indispensable tool for the synthesis of complex molecular architectures. The well-established synthetic route via nucleophilic acyl substitution allows for its efficient preparation. For researchers engaged in the development of novel therapeutics, particularly in areas like kinase inhibition, a thorough understanding of the properties, synthesis, and safe handling of this compound is essential for leveraging its full potential in accelerating the drug discovery process.

References

- Synquest Labs. (n.d.). 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide Safety Data Sheet.

- ChemicalBook. (2025). 2-BROMO-N-(2-FLUORO-PHENYL)-ACETAMIDE | 73383-95-6.

- PubChemLite. (n.d.). This compound.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- BLDpharm. (n.d.). 1196093-39-6|this compound.

- Benchchem. (n.d.). 2-bromo-N-(2,4-difluorophenyl)acetamide | 149053-57-6.

- PubChem. (n.d.). N-(4-bromo-2,6-difluorophenyl)acetamide.

- PubChem. (n.d.). 2-Bromoacetamide.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- BLDpharm. (n.d.). 149053-57-6|2-Bromo-N-(2,4-difluorophenyl)acetamide.

- Combi-Blocks. (2023). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide.

- Advanced ChemBlocks. (2026). 2-Bromo-2,2-difluoro-N-phenylacetamide.

- Benchchem. (n.d.). The Strategic Role of 2-bromo-N-(2,4-difluorophenyl)acetamide in Medicinal Chemistry: A Technical Guide.

- Benchchem. (n.d.). Application Notes and Protocols: 2-bromo-N-(2,4-difluorophenyl)acetamide in Organic Synthesis.

- ResearchGate. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide.

- PrepChem.com. (n.d.). Synthesis of 2-Bromo,chloro-N-(2,6-dimethylphenyl)acetamide (V).

- ChemicalBook. (n.d.). 2-BROMOACETAMIDE(683-57-8) 1H NMR spectrum.

- Chemspace. (n.d.). 2-bromo-N-(4-bromo-3-methylphenyl)acetamide.

- Sigma-Aldrich. (n.d.). 2-Bromo-N,N-dimethylacetamide.

- ECHEMI. (n.d.). N-(2-Bromo-4-fluorophenyl)acetamide SDS, 1009-22-9 Safety Data Sheets.

- NIST. (n.d.). 2-Bromoacetamide.

- PubChem. (n.d.). 2'-Bromoacetanilide.

- Pharmaffiliates. (n.d.). CAS No : 326-66-9 | Product Name : N-(4-Bromo-2-fluorophenyl)acetamide.

- Echemi. (n.d.). N-(2-BROMO-4,5-DIFLUOROPHENYL)ACETAMIDE.

- Chemdiv. (n.d.). Compound 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide.

- Archives of Pharmacy Practice. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.

- NIST. (n.d.). Acetamide,N-(2,6-difluorophenyl)-.

-

PMC. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][4][14]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent.

- Organic Syntheses. (n.d.). n-bromoacetamide.

- PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide.

- ResearchGate. (n.d.). 1 H NMR spectrum (400 MHz, DMSO-d 6 ) of compound 2-Bromo-N-phenylacetamide (A1Br).

- ChemRxiv. (n.d.). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals.

- CymitQuimica. (n.d.). N-(2-Bromo-4,5-difluorophenyl)acetamide.

- ResearchGate. (n.d.). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide.

- Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

Sources

- 1. PubChemLite - this compound (C8H6BrF2NO) [pubchemlite.lcsb.uni.lu]

- 2. 1196093-39-6|this compound|BLD Pharm [bldpharm.com]

- 3. N-(4-bromo-2,6-difluorophenyl)acetamide | C8H6BrF2NO | CID 2804166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. archivepp.com [archivepp.com]

- 9. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 2'-Bromoacetanilide | C8H8BrNO | CID 136416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. combi-blocks.com [combi-blocks.com]

- 14. 2-BROMO-N-(2-FLUORO-PHENYL)-ACETAMIDE | 73383-95-6 [chemicalbook.com]

molecular weight and formula of 2-bromo-N-(2,6-difluorophenyl)acetamide

An In-Depth Technical Guide to 2-bromo-N-(2,6-difluorophenyl)acetamide: Synthesis, Properties, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, haloacetamides, and specifically this compound, represent a critical class of reagents. Their inherent reactivity, coupled with the advantageous physicochemical properties imparted by the difluorophenyl moiety, makes them valuable precursors in the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the synthesis, characterization, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is a bifunctional molecule featuring a reactive carbon-bromine bond that is susceptible to nucleophilic substitution, and a stable amide linkage. The presence of two fluorine atoms on the phenyl ring at the ortho positions significantly influences the molecule's electronic properties and conformational preferences, which can enhance metabolic stability, binding affinity, and membrane permeability in derivative compounds.[1]

Table 1: Core Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆BrF₂NO | [2] |

| Molecular Weight | 250.04 g/mol | [2][3] |

| CAS Number | 1196093-39-6 | [2] |

| Appearance | Solid (predicted) | [4] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 |[5] |

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanism

The most common and direct method for synthesizing this compound is through the nucleophilic acyl substitution reaction. This involves the acylation of 2,6-difluoroaniline with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride.[1]

Causality of Experimental Choices:

-

Anhydrous Solvents: The reaction is performed in an anhydrous (dry) solvent like dichloromethane (DCM) or 1,4-dioxane to prevent the hydrolysis of the highly reactive bromoacetyl halide into bromoacetic acid, which would complicate the reaction and subsequent purification.[6]

-

Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrogen halide (HBr or HCl) byproduct generated during the reaction.[6] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

-

Low Temperature: The reaction is initiated at a low temperature (0-5 °C) to control the exothermic nature of the acylation and to minimize potential side reactions.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,6-difluoroaniline

-

Bromoacetyl bromide or bromoacetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine or pyridine

-

Dilute HCl solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation: Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2,6-difluoroaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the aniline mixture over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[6]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine to remove excess base, unreacted starting material, and salts.[6]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.[6]

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

While comprehensive, experimentally verified spectroscopic data for this compound is not widely available in peer-reviewed literature, its spectral characteristics can be reliably predicted based on structurally similar analogs.[7] The following data serves as a predictive guide for characterization.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

|---|---|---|---|---|

| ~8.0 - 8.5 | br s | 1H | NH | Chemical shift is variable and depends on concentration and solvent. |

| ~7.1 - 7.3 | m | 1H | Ar-H (para) | Complex multiplet due to coupling with ortho fluorine atoms. |

| ~6.9 - 7.1 | m | 2H | Ar-H (meta) | Complex multiplet due to coupling with fluorine and adjacent protons. |

| ~4.0 - 4.2 | s | 2H | CH₂Br | A sharp singlet is expected for the methylene protons adjacent to the bromine. |

Source: Predicted data based on analysis of similar compounds.[7]

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

|---|---|---|

| ~164 - 166 | C=O | Carbonyl carbon of the amide. |

| ~155 - 158 (d, J ≈ 250 Hz) | C-F | Carbon directly attached to fluorine, shows a large coupling constant. |

| ~125 - 128 (t, J ≈ 10 Hz) | C-N | Ipso-carbon attached to nitrogen, shows triplet coupling to two fluorine atoms. |

| ~124 - 126 (t, J ≈ 20 Hz) | Ar-CH (para) | Para-carbon to the amide linkage. |

| ~111 - 113 (d, J ≈ 20 Hz) | Ar-CH (meta) | Meta-carbons to the amide linkage. |

| ~28 - 30 | CH₂Br | Aliphatic carbon attached to bromine. |

Source: Predicted data based on analysis of similar compounds.[7]

-

Infrared (IR) Spectroscopy: Expected characteristic peaks would include a strong N-H stretch around 3300 cm⁻¹, a sharp and strong C=O (Amide I) stretch around 1670-1690 cm⁻¹, and C-N (Amide II) stretching around 1520-1550 cm⁻¹. Strong C-F stretching bands would be observed in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate, not an end-product. Its utility lies in its ability to serve as a scaffold for building more complex molecules.

-

Reactive Handle: The bromoacetyl group is a potent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols). This allows for the straightforward introduction of the N-(2,6-difluorophenyl)acetamide moiety into a target structure.

-

Pharmacophore Fragment: Acetamide derivatives are prevalent in medicinal chemistry and are known to form critical hydrogen bonds with biological targets.[8] They are often used as building blocks for inhibitors, particularly in kinase and cyclooxygenase (COX) inhibitor discovery programs.[8]

-

Metabolic Stability: The difluorophenyl ring is a common feature in modern pharmaceuticals. The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug candidate.[1]

Safety, Handling, and Storage

As a bromoacetyl halide derivative, this compound should be handled with care, assuming it is corrosive and lachrymatory. The following precautions are based on safety data for structurally related compounds.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[6] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][10]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11] Wash hands thoroughly after handling. Keep away from heat and sources of ignition.[9]

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its well-defined reactivity, combined with the beneficial properties of the difluorinated phenyl ring, makes it an attractive building block for synthesizing novel therapeutic agents. A thorough understanding of its synthesis, properties, and handling requirements is essential for its safe and effective use in a research and development setting.

References

- Synquest Labs. (n.d.). 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide Safety Data Sheet.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.

- Echemi. (n.d.). N-(2-BROMO-4,5-DIFLUOROPHENYL)ACETAMIDE.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Echemi. (n.d.). N-(2-Bromo-4-fluorophenyl)acetamide SDS, 1009-22-9 Safety Data Sheets.

- ChemicalBook. (2016). 2-Bromo-2,2-difluoroacetamide synthesis.

- Combi-Blocks. (2023). Safety Data Sheet.

- PubChem. (2026). 2-bromo-N-(4-fluorophenyl)acetamide.

- Benchchem. (2025). The Strategic Role of 2-bromo-N-(2,4-difluorophenyl)acetamide in Medicinal Chemistry: A Technical Guide.

- Echemi. (n.d.). 2-Bromo-N-(2,6-dimethylphenyl)acetamide.

- PubChem. (2026). N-(4-bromo-2,6-difluorophenyl)acetamide.

- Sigma-Aldrich. (n.d.). 2-bromo-N-phenylacetamide AldrichCPR.

- ChemicalBook. (2025). 2-BROMO-N-(2-FLUORO-PHENYL)-ACETAMIDE.

- Benchchem. (n.d.). 2-bromo-N-(2,4-difluorophenyl)acetamide | 149053-57-6.

- BLDpharm. (n.d.). 1196093-39-6|this compound.

- Benchchem. (2025). Spectroscopic and Synthetic Profile of 2-bromo-N-(2,4-difluorophenyl)acetamide: A Technical Overview.

- PrepChem.com. (n.d.). Synthesis of 2-Bromo,chloro-N-(2,6-dimethylphenyl)acetamide (V).

- Fang, L., et al. (2013). 2,2-Dibromo-N-(4-fluorophenyl)acetamide. PMC.

- NIST. (n.d.). Acetamide, N-(2-bromophenyl)-. NIST WebBook.

- Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.

- NIST. (n.d.). Acetamide,N-(2,6-difluorophenyl)-. NIST WebBook.

- Al-Ostoot, F. H., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.

- Pharmaffiliates. (n.d.). N-(2-bromo-4-methylphenyl)acetamide, CAS No : 614-83-5.

- Pharmacompass.com. (n.d.). Acetamide 2-Bromo-N-4-Chloro-2-2-Fluorobenzoyl-Phenyl | API DMFs | US Drug Master File (DMF) Details.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1196093-39-6|this compound|BLD Pharm [bldpharm.com]

- 3. N-(4-bromo-2,6-difluorophenyl)acetamide | C8H6BrF2NO | CID 2804166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-bromo-N-phenylacetamide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. archivepp.com [archivepp.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. echemi.com [echemi.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: Solubility Profiling & Handling of 2-Bromo-N-(2,6-difluorophenyl)acetamide

Executive Summary

2-bromo-N-(2,6-difluorophenyl)acetamide is a critical electrophilic intermediate used primarily in the synthesis of lidocaine analogs and anti-arrhythmic agents. Its utility hinges on the reactivity of the

This guide addresses the lack of public empirical solubility data for this specific derivative by establishing a predictive solubility model based on Structure-Property Relationships (SPR) and providing a validated experimental protocol for determination.

Key Takeaway: This compound exhibits high solubility in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons (DCM). However, researchers must exercise extreme caution with protic solvents (alcohols) due to the risk of solvolysis at elevated temperatures.

Molecular Characterization & Solubility Logic

To select the correct solvent, we must first deconstruct the molecule’s interaction potential.

Structure-Property Relationship (SPR) Analysis

| Feature | Chemical Moiety | Solubility Impact |

| Lipophilicity | 2,6-Difluorophenyl ring | Increases |

| H-Bond Donor | Amide N-H | Requires H-bond acceptors. Solvents with oxygen or nitrogen lone pairs (DMSO, Acetone, THF) will solvate this effectively. |

| H-Bond Acceptor | Carbonyl Oxygen | Interacts with protic solvents. Allows solubility in alcohols (EtOH, MeOH), though this competes with the lipophilic ring. |

| Electrophile | Stability Risk. The C-Br bond is susceptible to nucleophilic attack (S |

The "Fluorine Effect"

The 2,6-difluoro substitution pattern exerts an electron-withdrawing effect on the phenyl ring. This reduces the electron density on the amide nitrogen, making the N-H proton more acidic than in non-fluorinated analogs. Consequently, this compound may exhibit higher solubility in basic organic solvents (like pyridine), though these are often avoided due to reactivity.

Solubility Profile & Solvent Tier List

Based on Hansen Solubility Parameters (HSP) for structurally analogous

Class A: High Solubility (>100 mg/mL)

Recommended for stock solutions and reactions.

-

Dichloromethane (DCM): The "Gold Standard" for this intermediate. Excellent solubilization of the lipophilic core without nucleophilic reactivity.

-

Dimethyl Sulfoxide (DMSO): Universal solvent. Dissolves the compound instantly. Warning: DMSO can act as an oxidant or nucleophile at high temperatures (Swern-type reactions). Keep

C. -

Dimethylformamide (DMF): Excellent solubility; often used for coupling reactions involving this intermediate.

-

Tetrahydrofuran (THF): Good solubility, easy to remove.

Class B: Moderate/Conditional Solubility (10–50 mg/mL)

Recommended for recrystallization and purification.

-

Ethanol / Methanol: Soluble, especially when warm.

-

Critical Note: Often used for recrystallization (e.g., EtOH/Water systems). However, prolonged heating can lead to ethoxy-substitution of the bromine.

-

-

Ethyl Acetate: Moderate solubility. Excellent safety profile.

-

Toluene: Moderate solubility. Often used in scale-up synthesis to drive precipitation upon cooling.

Class C: Poor Solubility / Anti-Solvents (<1 mg/mL)

Recommended for precipitation and yield maximization.

-

Water: Practically insoluble due to the lipophilic difluorophenyl ring.

-

Hexanes / Heptane: Insoluble. Used to "crash out" the product from Ethyl Acetate or DCM solutions.

Experimental Protocol: Rapid Solubility & Stability Screening

Do not rely on visual inspection alone. The

Workflow Diagram

Figure 1: Iterative solubility screening workflow with integrated stability check.

Detailed Methodology

-

Gravimetric Screen (Visual):

-

Place 10 mg of this compound into a 1.5 mL HPLC vial.

-

Add solvent in 50

L increments. Vortex for 30 seconds between additions. -

Record volume (

) required for complete dissolution. -

Calculation: Solubility

.

-

-

Stability Validation (Crucial):

-

Why? If you dissolve the compound in Methanol and it sits for 24 hours, the bromine may be displaced by a methoxy group.

-

Method: Inject the "dissolved" sample into an HPLC (C18 column, Acetonitrile/Water gradient).

-

Acceptance Criteria: The chromatogram must show a single peak matching the parent retention time. New peaks at lower Retention Time (RT) indicate hydrolysis (alcohol/water reaction).

-

The "Solvolysis Trap": A Warning on Alcohols

While Ethanol is a standard recrystallization solvent, the electron-withdrawing nature of the 2,6-difluoro ring can paradoxically activate the

Figure 2: Potential degradation pathway in protic solvents at elevated temperatures.

Mitigation Strategy:

-

Limit heating time in alcohols to < 30 minutes.

-

Use Isopropanol (IPA) instead of Ethanol if possible; the secondary alcohol is sterically bulkier and less nucleophilic, reducing side reactions.

-

Acidify the recrystallization solvent slightly (0.1% Acetic Acid) to suppress base-catalyzed solvolysis.

References

-

Synthesis & Class Behavior: BenchChem. (2025).[1] Technical Guide to the Solubility of 2-bromo-N-(2,4-difluorophenyl)acetamide. Link (Inferred from search context on structural analogs).

-

Hansen Solubility Theory: Abbott, S., & Hansen, C. M. (2008). Hansen Solubility Parameters in Practice. Hansen-Solubility.com. Link

-

Crystallographic Data (Analog): Gowda, B. T., et al. (2009). "2-Bromo-N-(4-bromophenyl)acetamide".[2] Acta Crystallographica Section E. Link

-

Reactivity of

-Haloacetamides: J. Org. Chem. (1981).[3] Kinetics and mechanism of the oxidation of primary alcohols by N-bromoacetamide. Link

Disclaimer: This guide represents a theoretical determination based on chemical principles and data from structurally related compounds. Always perform a small-scale safety test before handling large quantities of halogenated acetamides.

Sources

2-bromo-N-(2,6-difluorophenyl)acetamide CAS number and identifiers

Executive Summary

2-Bromo-N-(2,6-difluorophenyl)acetamide is a specialized electrophilic building block widely utilized in medicinal chemistry for the synthesis of N-arylacetamide scaffolds. Distinguished by the 2,6-difluoro substitution pattern , this compound offers unique physicochemical properties compared to its non-fluorinated or chlorinated analogs. The fluorine atoms provide metabolic stability by blocking the oxidation-prone ortho positions and induce specific conformational constraints via electrostatic repulsion and dipole effects.

This guide details the synthesis, reactivity profile, and application of this intermediate in drug discovery, specifically for constructing peptidomimetics, kinase inhibitors, and heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| CAS Number | 1196093-39-6 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₆BrF₂NO |

| Molecular Weight | 250.04 g/mol |

| SMILES | FC1=C(NC(=O)CBr)C(F)=CC=C1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; limited solubility in water.[1] |

| Reactivity Class | α-Haloacetamide (Electrophile/Alkylating Agent) |

Synthetic Architecture

The synthesis of this compound follows a classic Schotten-Baumann acylation pathway. The nucleophilic aniline attacks the highly electrophilic carbonyl of bromoacetyl bromide.

Reaction Mechanism[9]

The reaction proceeds via a nucleophilic acyl substitution.[2] The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid bromide, forming a tetrahedral intermediate. The reformation of the carbonyl double bond expels the bromide ion. A base is required to neutralize the generated hydrobromic acid (HBr) to drive the equilibrium forward and prevent the protonation of the unreacted aniline.

Experimental Protocol

Reagents:

-

2,6-Difluoroaniline (1.0 equiv)

-

Bromoacetyl bromide (1.1 equiv)[2]

-

Base: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)[2]

Step-by-Step Methodology:

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2,6-difluoroaniline (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add Triethylamine (12 mmol) to the solution. Cool the mixture to 0°C using an ice-water bath.

-

Acylation: Dissolve bromoacetyl bromide (11 mmol) in DCM (10 mL) and transfer to the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).

-

Workup:

-

Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from a mixture of Ethanol/Water or Hexane/Ethyl Acetate to yield pure white crystals.

Reactivity & Mechanistic Insight

The core utility of this compound lies in its bifunctional nature :

-

Amide Linker: Stable under physiological conditions, providing hydrogen bond donor/acceptor sites.

-

α-Bromine: A potent leaving group for S_N2 reactions.

Nucleophilic Substitution (S_N2)

The carbon adjacent to the carbonyl (α-carbon) is highly electrophilic. It readily undergoes substitution with nucleophiles such as:

-

Amines (Primary/Secondary): Forms glycinamide derivatives (common in local anesthetics and kinase inhibitors).

-

Thiols: Forms thioethers.

-

Thioamides: Cyclization to form thiazoles (Hantzsch Thiazole Synthesis).

Visualization of Reaction Pathways

Figure 1: Synthetic workflow and downstream derivatization pathways for this compound.

Applications in Drug Discovery[11]

Bioisosteric Replacement

The 2,6-difluorophenyl moiety is often used as a bioisostere for the 2,6-dimethylphenyl group found in classic local anesthetics (e.g., Lidocaine).

-

Metabolic Stability: The C-F bond is stronger and more resistant to metabolic oxidation than the C-H bond of a methyl group.

-

Lipophilicity: Fluorine substitution modulates logP, often improving membrane permeability.

Fragment-Based Drug Discovery (FBDD)

This acetamide serves as a "warhead-linker" fragment. In FBDD, it is reacted with diverse amine libraries to rapidly generate N-substituted glycinamides . These libraries are screened against targets like Sodium Channels (Nav) or Kinases , where the 2,6-difluorophenyl ring occupies a hydrophobic pocket and the amide forms critical hydrogen bonds with the backbone.

Heterocycle Synthesis

The α-bromo ketone motif is a precursor for heterocycles. Reacting this compound with thioureas or thioamides yields 2-aminothiazoles , a privileged scaffold in oncology (e.g., Dasatinib analogs).

Safety & Handling Protocol

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed.[4]

-

Lachrymator: The compound is a potent lachrymator (tear gas effect) due to the alkylating nature of the α-bromo group.

Handling Requirements:

-

Engineering Controls: All operations must be performed inside a functioning fume hood .

-

PPE: Wear chemical-resistant gloves (Nitrile, >0.11mm), safety goggles, and a lab coat.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to neutralize the alkylating potential before cleanup.

References

-

BenchChem. (2025).[4][2][7] Technical Overview: 2-bromo-N-(2,4-difluorophenyl)acetamide.[7] Retrieved from

-

Sigma-Aldrich. (2025).[4][6] Product Specification: this compound. Retrieved from [8]

-

PubChem. (2025). Compound Summary: this compound (CID 60651791).[9] Retrieved from

-

Fun, H. K., et al. (2012).[10] Crystal structure of N-substituted acetamides. Journal of Chemical Crystallography. (Contextual reference for structural properties of analogous haloacetamides).

-

Gowda, B. T., et al. (2009).[11] 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E. Retrieved from

Sources

- 1. archivepp.com [archivepp.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide | 3823-19-6 [sigmaaldrich.com]

- 9. PubChemLite - this compound (C8H6BrF2NO) [pubchemlite.lcsb.uni.lu]

- 10. 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Bromo-N-(4-bromophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

physical properties and melting point of 2-bromo-N-(2,6-difluorophenyl)acetamide

Executive Summary

2-Bromo-N-(2,6-difluorophenyl)acetamide (CAS: 1196093-39-6) is a specialized electrophilic building block used primarily in the synthesis of fused heterocyclic systems and kinase inhibitors.[1] Characterized by a reactive

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and critical handling data for research applications.

Physicochemical Profile

Identification & Core Properties

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 1196093-39-6 |

| Molecular Formula | C |

| Molecular Weight | 250.04 g/mol |

| SMILES | BrCC(=O)NC1=C(F)C=CC=C1F |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water |

Melting Point Analysis

Experimental melting point data for this specific isomer is sparse in open literature, unlike its non-fluorinated analogue (2-bromo-N-phenylacetamide, MP: 130–135 °C). Based on structural analogues and crystal packing trends of 2,6-disubstituted acetanilides, the compound exhibits the following thermal profile:

-

Predicted Melting Point Range: 115 – 125 °C

-

Factors Influencing MP:

-

Ortho-Substitution: The 2,6-difluoro substitution pattern creates steric bulk that forces the amide bond out of planarity with the phenyl ring, potentially lowering the lattice energy compared to the unsubstituted analogue.

-

Purity: Presence of the starting material (2,6-difluoroaniline, liquid) or hydrolyzed byproduct (bromoacetic acid) will significantly depress the observed melting point.

-

Critical QC Parameter: A sharp melting range (< 2 °C variation) is the primary indicator of successful removal of the 2,6-difluoroaniline precursor.

Synthesis & Purification Protocol

Reaction Logic

The synthesis utilizes a Schotten-Baumann acylation or an anhydrous nucleophilic acyl substitution . The anhydrous route is preferred to prevent hydrolysis of the highly reactive bromoacetyl bromide.

Reaction Scheme:

Detailed Methodology

Note: All steps must be performed in a fume hood due to the lachrymatory nature of bromoacetyl bromide.

Materials:

-

2,6-Difluoroaniline (1.0 eq)

-

Bromoacetyl bromide (1.1 eq)[2]

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Dichloromethane (DCM), anhydrous[2]

-

1M HCl (aq), Saturated NaHCO

, Brine

Step-by-Step Protocol:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with 2,6-difluoroaniline (10 mmol) and anhydrous DCM (50 mL). Add TEA (12 mmol) and cool the solution to -10 °C using an ice/salt bath.

-

Addition: Dilute bromoacetyl bromide (11 mmol) in DCM (10 mL). Add this solution dropwise to the reaction flask over 30 minutes. Crucial: Maintain internal temperature < 0 °C to prevent bis-acylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot (more polar) should disappear.

-

Work-up:

-

Wash the organic phase with 1M HCl (2 x 30 mL) to remove excess amine/pyridine.

-

Wash with Sat. NaHCO

(2 x 30 mL) to neutralize residual acid. -

Wash with Brine (1 x 30 mL).

-

Dry over anhydrous MgSO

, filter, and concentrate in vacuo.

-

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of hot Ethanol or Ethyl Acetate.

-

Slowly add Hexane until turbidity persists.

-

Cool to 4 °C overnight. Filter the white needles and dry under high vacuum.

-

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis and purification workflow for high-purity isolation.

Characterization & Quality Control

To ensure the material is suitable for biological assays or further synthesis, validate using the following parameters:

| Method | Expected Result / Criteria |

| HPLC Purity | > 98% (UV @ 254 nm). Impurities often elute earlier (hydrolysis product) or later (bis-acylated). |

| LC-MS | [M+H] |

| DSC | Single endothermic peak (onset ~115–125 °C). Broad peaks indicate solvent entrapment. |

Safety & Handling (HSE)

Hazard Classification:

-

Skin/Eye Irritant: The compound is an

-haloacetamide, making it a potent alkylating agent. It can cause severe skin and eye irritation.[3][4] -

Sensitizer: Potential for allergic skin reactions upon repeated exposure.

Handling Protocols:

-

Double Gloving: Use Nitrile gloves (minimum 0.11 mm thickness).

-

Inactivation: Spills should be treated with dilute ammonia or sodium thiosulfate solution to displace the bromine atom before disposal.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination.

Applications in Drug Discovery[3]

This compound serves as a "linchpin" intermediate for two primary classes of reactions:

-

Heterocycle Formation:

-

Reaction with thioureas yields 2-aminothiazoles .

-

Intramolecular cyclization (if ortho-nucleophiles are present) yields oxindoles or benzoxazines .

-

-

Kinase Inhibitor Synthesis:

-

The bromine atom is displaced by amines (S

2 reaction) to create N-substituted glycinamide linkers, a common motif in ATP-competitive inhibitors (e.g., targeting EGFR or CDK pathways).

-

Application Logic Diagram

Figure 2: Divergent synthetic utility in medicinal chemistry.

References

-

PubChem. (2025).[5][6][7] Compound Summary for CID 60651791: this compound.[1][8] National Library of Medicine. [Link]

Sources

- 1. 3896-29-5|N-(2,6-Difluorophenyl)acetamide|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. 2,6-Difluoroaniline, 5G | Labscoop [labscoop.com]

- 5. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-ジフルオロアニリン ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. N-(4-bromo-2,6-difluorophenyl)acetamide | C8H6BrF2NO | CID 2804166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C8H6BrF2NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Safe Handling of 2-bromo-N-(2,6-difluorophenyl)acetamide

Section 1: Chemical Identity and Physicochemical Landscape

2-bromo-N-(2,6-difluorophenyl)acetamide is a halogenated aromatic amide. Its core structure, featuring a bromoacetyl group linked to a difluorinated aniline ring, suggests its potential utility as a reactive intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. While specific experimental data for this exact molecule is sparse, we can infer its general properties from related structures.

| Property | Inferred Value/Characteristic | Rationale based on Analogous Compounds |

| Molecular Formula | C₈H₆BrF₂NO | Derived from its chemical name. |

| Molecular Weight | 250.04 g/mol | Calculated from the molecular formula[1][2]. |

| Appearance | White to off-white solid/powder | A common appearance for similar acetamide derivatives[3]. |

| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, alcohols) and poorly soluble in water. | Halogenated organic compounds and amides typically exhibit this solubility profile[4][5]. |

| Stability | Stable under recommended storage conditions. May be sensitive to light, moisture, and strong bases. | N-Bromoacetamide is noted to be sensitive to light, heat, and moisture[6]. |

Section 2: Hazard Identification and Risk Profile

Based on an analysis of structurally related compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with the bromoacetamide functional group, which is a known alkylating agent, and the general irritant properties of halogenated aromatic compounds.

Globally Harmonized System (GHS) Classification (Predicted)

-

Acute Toxicity, Oral (Category 3 or 4): Bromoacetamides are often toxic if swallowed[7][8].

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation. The bromoacetyl moiety can react with biological nucleophiles in the skin[9][10].

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[9][10].

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation if inhaled as a dust[6][9][10].

GHS Label Elements (Predicted)

-

Pictogram:

-

Signal Word: Danger or Warning[9]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][9][11]

-

P301+P310/P312: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9][10][11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9][11]

-

Workflow for Laboratory Risk Assessment

The following diagram outlines the essential thought process for a researcher when planning an experiment with this compound. This self-validating system ensures that hazards are identified and mitigated before any work begins.

Caption: A logical workflow for assessing and mitigating risks before handling this compound.

Section 3: First-Aid Measures: A Protocol for Rapid Response

Immediate and appropriate first aid is critical in mitigating potential harm from exposure. The following protocols are based on best practices for handling similar bromoacetamide compounds.[3][9][12]

-

General Advice: Move the victim to fresh air immediately. Call for medical assistance and show this safety guide to the responding personnel.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6][9][12] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately take off all contaminated clothing.[6][12] Wash the affected area with plenty of soap and water for at least 15 minutes.[9] If skin irritation persists, seek medical advice.[9]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[9] Remove contact lenses if present and easy to do so. Continue rinsing.[9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6][9] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3][13] Never give anything by mouth to an unconscious person.[9][13] Seek immediate medical attention.

Section 4: Handling and Storage Protocols

The causality behind these protocols is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Detailed Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Verify the location and functionality of the nearest safety shower and eyewash station.

-

Personal Protective Equipment (PPE): Don the following mandatory PPE:

-

Nitrile gloves (double-gloving is recommended for extended operations).

-

Chemical safety goggles (face shield required if there is a splash hazard).

-

A buttoned lab coat with cuffs.

-

-

Weighing and Transfer:

-

If possible, weigh the solid material within a ventilated balance enclosure or by "weighing by difference" to minimize dust generation.

-

For transfers, use spatulas and glassware appropriately sized for the quantity of material to prevent spills.

-

Keep containers closed when not in use.

-

-

Post-Handling:

Storage Requirements

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][11][13]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may promote decomposition or violent reactions.[6][9]

-

Segregation: Store away from incompatible materials as per your institution's chemical hygiene plan.

Section 5: Accidental Release and Firefighting

Accidental Release Measures

In the event of a spill, the primary objective is to contain the material safely without creating additional hazards (e.g., airborne dust).

-

Evacuate: Evacuate all non-essential personnel from the immediate area.[9]

-

Ventilate: Ensure the area is well-ventilated (only if it is safe to do so without spreading dust).

-

Protect: Do not attempt cleanup without appropriate PPE (respirator may be required for large spills).[9]

-

Contain & Clean:

-

Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels for the initial containment.

-

Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[9] Avoid actions that generate dust.[3][13]

-

Once the bulk material is removed, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

Firefighting Procedures

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[9][13]

-

Specific Hazards: The compound itself may not be flammable, but thermal decomposition during a fire can be hazardous.[13] Combustion is expected to produce toxic and corrosive gases, including:

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[9][13]

Spill Response Decision Tree

This diagram provides a clear, logical path for responding to an accidental release, ensuring safety is prioritized.

Caption: A decision-making diagram for safely managing a spill of this compound.

Section 6: Toxicological and Ecological Information

-

Toxicological Profile: No specific toxicological studies have been performed on this compound. However, the bromoacetyl moiety is a known electrophile and can act as an alkylating agent, reacting with biological macromolecules. This reactivity is the basis for the predicted skin, eye, and respiratory irritation. Systemic toxicity after ingestion or significant absorption is possible. The toxicological properties have not been fully investigated.[5]

-

Carcinogenicity: There is no data to classify this compound's carcinogenicity. However, some simple amides have been classified as possibly carcinogenic to humans (IARC Group 2B), warranting cautious handling.[4]

-

Ecological Profile: The ecological impact of this compound has not been determined. As a standard precautionary measure, it should not be allowed to enter drains or waterways.[15] Halogenated organic compounds can be persistent in the environment. All waste must be disposed of as hazardous chemical waste through official channels.

References

- 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide Safety Data Sheet. Synquest Labs. [URL: provided by grounding tool]

- N-(2-Bromo-4-fluorophenyl)acetamide SDS. ECHEMI. [URL: provided by grounding tool]

- N-Bromoacetamide Safety Data Sheet. Fisher Scientific. [URL: provided by grounding tool]

- Acetamide, PA Material Safety Data Sheet. Cole-Parmer. [URL: provided by grounding tool]

- 2-Bromoacetamide, 98% Material Safety Data Sheet. Cole-Parmer. [URL: provided by grounding tool]

- 2-Bromoacetamide Hazard Data. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.

- 4`-Bromoacetanilide Safety Data Sheet. Fisher Scientific. [URL: provided by grounding tool]

- 2-BROMO-N-(4-FLUORO-PHENYL)-ACETAMIDE Safety Data Sheets. Echemi. [URL: provided by grounding tool]

- N1-(4-Bromo-2-chlorophenyl)acetamide Safety Data Sheet. (2016-10-25). [URL: provided by grounding tool]

- Luphen® D DS 3548 Safety Data Sheet. BASF. [URL: provided by grounding tool]

- N-(4-bromo-2,6-difluorophenyl)acetamide Compound Summary. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2804166]

- 2-BROMO-N-(2-FLUORO-PHENYL)-ACETAMIDE Product Information. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9723689_EN.htm]

- 2-bromo-N-(2,4-difluorophenyl)acetamide Product Information. Benchchem. [URL: provided by grounding tool]

- 2-Bromo-N-(2,4-difluorophenyl)acetamide Product Page. BLDpharm. [URL: provided by grounding tool]

- Acetamide Safety Data Sheet. Flinn Scientific. [URL: provided by grounding tool]

- 2-Bromoacetamide Safety Data Sheet. Fisher Scientific. [URL: provided by grounding tool]

- 2'-Bromo-4'-methylacetanilide Safety Data Sheet. Fisher Scientific. [URL: provided by grounding tool]

- 2-bromo-N-phenylacetamide Safety Information. Sigma-Aldrich. [URL: provided by grounding tool]

- Incident management: brominated flame retardants. GOV.UK. [URL: provided by grounding tool]

- N-(4-Bromo-2-fluorophenyl)acetamide Safety Data Sheet. Fisher Scientific. (2024-03-29). [URL: provided by grounding tool]

Sources

- 1. N-(4-bromo-2,6-difluorophenyl)acetamide | C8H6BrF2NO | CID 2804166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-bromo-N-(2,4-difluorophenyl)acetamide | 149053-57-6 | Benchchem [benchchem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. echemi.com [echemi.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. fishersci.com [fishersci.com]

- 15. download.basf.com [download.basf.com]

basic chemical reactivity of 2-bromo-N-(2,6-difluorophenyl)acetamide

An In-Depth Technical Guide to the Chemical Reactivity of 2-bromo-N-(2,6-difluorophenyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of the fundamental chemical reactivity of this compound, a pivotal intermediate in contemporary medicinal chemistry and drug development. The molecule's utility stems from its bifunctional nature, featuring a highly reactive α-bromo group susceptible to nucleophilic substitution and a chemically robust N-(2,6-difluorophenyl)acetamide moiety. The difluorinated phenyl ring is a key structural feature that often enhances metabolic stability, binding affinity, and other crucial pharmacokinetic properties in target molecules.[1][2] This document delves into the electronic profile of the compound, outlines a standard synthesis protocol, and provides a detailed mechanistic exploration of its primary reaction pathways, with a strong emphasis on the prevalent S_N2 reaction. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in organic synthesis.

Introduction & Significance

In the pursuit of novel therapeutic agents, the strategic use of versatile chemical building blocks is essential for the efficient construction of complex molecular architectures. This compound has emerged as a compound of significant interest due to its predictable and useful reactivity profile. Its structure is intelligently designed for synthetic utility:

-

The α-Bromoacetyl Group: This functional group serves as a potent electrophile, specifically at the carbon atom bearing the bromine. This site is primed for reaction with a vast array of nucleophiles, making the molecule an excellent alkylating agent for introducing the N-(2,6-difluorophenyl)acetamido pharmacophore.[2]

-

The N-(2,6-difluorophenyl) Moiety: The presence of two fluorine atoms on the phenyl ring is a strategic design choice in medicinal chemistry. Fluorine substitution can significantly alter the electronic properties of the ring, increase metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions.[1][2] The ortho-disubstitution pattern also provides steric shielding around the amide bond, further contributing to its stability.

This guide will deconstruct the factors governing the compound's reactivity, providing both theoretical understanding and practical, field-proven protocols.

Molecular Structure & Electronic Profile

The reactivity of this compound is a direct consequence of its electronic and steric landscape. The molecule possesses two primary sites of potential reactivity: the α-carbon and the amide carbonyl carbon. However, their reactivity levels are vastly different under typical synthetic conditions.

-

The α-Carbon: This carbon is the most electrophilic center in the molecule. Its reactivity is amplified by two key factors:

-

Inductive Effect of Bromine: As a halogen, bromine is electronegative and withdraws electron density from the α-carbon, making it electron-deficient (δ+).

-

Inductive and Resonance Effect of the Carbonyl Group: The adjacent carbonyl group is a powerful electron-withdrawing group, further polarizing the C-Br bond and making the α-carbon highly susceptible to nucleophilic attack.

-

-

The Amide Group: Amides are generally poor electrophiles compared to their α-halo counterparts. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group through resonance, which reduces the electrophilicity of the carbonyl carbon and strengthens the C-N bond. Consequently, reactions at the amide carbonyl, such as hydrolysis, are significantly less favorable and require harsh conditions.[3]

The diagram below illustrates the key reactive sites and the electronic factors that dictate the molecule's behavior.

Sources

A Comprehensive Technical Guide to the Safe Handling and Toxicity of 2-bromo-N-(2,6-difluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the toxicological profile and safe handling procedures for 2-bromo-N-(2,6-difluorophenyl)acetamide, a compound of interest in contemporary research and pharmaceutical development. Given the limited publicly available toxicity data for this specific molecule, this document synthesizes information from structurally related compounds and the broader class of halogenated acetamides to establish a robust framework for risk assessment and laboratory safety.

Understanding the Hazard Profile: An Evidence-Based Assessment

Based on the analysis of related molecules, this compound should be presumed to be a hazardous substance with the potential to cause significant irritation and toxic effects upon exposure.

Key Anticipated Hazards:

-

Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe burns with prolonged contact.[4][6][7]

-

Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[6][7][8]

-

Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[4][6][7]

The presence of the difluorophenyl group may also influence the compound's metabolic fate and toxicological profile.

Prudent Handling and Engineering Controls: A Multi-layered Approach to Safety

A proactive and meticulous approach to handling is paramount to ensure the safety of laboratory personnel. The following protocols are based on established best practices for managing hazardous chemical compounds.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound, including weighing, reconstitution, and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4][6][9]

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate vicinity of any potential exposure.[6]

Personal Protective Equipment (PPE): Essential Individual Protection

A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.

| PPE Component | Specifications and Rationale |

| Hand Protection | Wear chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use. Change gloves immediately if contaminated.[6][9] |

| Eye and Face Protection | Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashes or aerosol generation.[4][6][9] |

| Skin and Body Protection | A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, consider a chemical-resistant apron or coveralls.[6][9] |

| Respiratory Protection | In situations where engineering controls may not be sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges should be used.[9] |

Safe Handling Workflow

The following diagram outlines the critical steps for the safe handling of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Rapid and Effective Response

In the event of an accidental exposure, immediate and appropriate action is critical to mitigate harm.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7][9] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][6][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][6][7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the individual is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11] |

Accidental Release Measures

In the case of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a sealed container for disposal.[9][10] Avoid generating dust.[10]

Storage and Disposal: Ensuring Long-Term Safety and Environmental Responsibility

Proper storage and disposal are crucial to prevent accidental exposure and environmental contamination.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][6]

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.[4][6][9]

Causality in Experimental Choices: The "Why" Behind the "How"

The stringent handling precautions outlined in this guide are a direct consequence of the chemical properties of halogenated acetamides. The electrophilic nature of the carbon atom bearing the bromine makes it susceptible to nucleophilic attack, a property that, while useful in synthesis, also contributes to its biological reactivity and potential toxicity. The difluorophenyl group can enhance the compound's lipophilicity, potentially facilitating its absorption and distribution in biological systems.

Self-Validating Systems in Protocols

The protocols described herein are designed to be self-validating. For instance, conducting all manipulations within a certified chemical fume hood provides a primary barrier to inhalation exposure. The mandatory use of specific PPE acts as a secondary, and equally critical, layer of protection. Regular inspection of PPE and engineering controls ensures their continued efficacy.

Conclusion: A Commitment to Safety

While this compound holds promise for scientific advancement, its potential hazards demand a commensurate level of respect and caution. By adhering to the principles and protocols detailed in this guide, researchers can mitigate the risks associated with its handling and use, fostering a safe and productive research environment.

References

-

Synquest Labs. 2-Bromo-2,2-difluoro-N-(2-hydroxyphenyl)acetamide Safety Data Sheet.

-

ECHEMI. N-(2-Bromo-4-fluorophenyl)acetamide SDS, 1009-22-9 Safety Data Sheets.

-

Fisher Scientific. SAFETY DATA SHEET: N-Bromoacetamide.

-

Thermo Fisher Scientific. SAFETY DATA SHEET: Acetamide, N-(4-bromophenyl)-.

-

PubMed. Haloactamides versus halomethanes formation and toxicity in chloraminated drinking water.

-

Flinn Scientific. Acetamide SDS (Safety Data Sheet).

-

Cole-Parmer. Material Safety Data Sheet - 2-Bromoacetamide, 98%.

- MSDS of 2-Bromo-N-phenyl-acetamide.

-

Semantic Scholar. The Halogenated Hydrocarbons: Their Toxicity and Potential Dangers.

-

PubChem. 2-Bromoacetamide.

-

CAMEO Chemicals - NOAA. Halogenated Organic Compounds.

-

Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-4,6-difluorophenol.

-

EPA. Acetamide.

Sources

- 1. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Acetamide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 3. epa.gov [epa.gov]

- 4. fishersci.com [fishersci.com]

- 5. 2-Bromoacetamide | C2H4BrNO | CID 69632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. capotchem.cn [capotchem.cn]

literature review of 2-bromo-N-(2,6-difluorophenyl)acetamide derivatives

An In-depth Technical Guide to the Synthesis and Biological Activities of 2-bromo-N-(2,6-difluorophenyl)acetamide Derivatives

Introduction

In the landscape of medicinal chemistry, the acetamide scaffold represents a cornerstone for the development of novel therapeutic agents. Its derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1][2] Within this broad class, this compound emerges as a particularly valuable synthetic intermediate. The presence of a reactive bromine atom provides a convenient handle for introducing diverse functional groups, while the 2,6-difluorophenyl moiety often enhances metabolic stability and binding affinity through favorable electronic and steric interactions.

This technical guide offers a comprehensive review of the synthesis, chemical properties, and significant biological activities of derivatives originating from the this compound core. We will delve into the established synthetic methodologies, explore the structure-activity relationships (SAR) that govern their therapeutic potential, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage this versatile chemical scaffold for the discovery of new and effective therapeutic agents.

Synthesis and Derivatization

The foundational synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. This process involves the reaction of 2,6-difluoroaniline with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride, in the presence of a base.[3][4] The reaction is generally performed in an anhydrous aprotic solvent like dichloromethane (DCM) at reduced temperatures to control reactivity and minimize side-product formation.

The true synthetic utility of this compound lies in the reactivity of its α-bromo group. This electrophilic center is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups. By reacting the parent compound with various amines, thiols, or other nucleophiles, a diverse library of derivatives can be generated. For instance, reaction with primary or secondary amines yields 2-amino-N-(aryl)acetamide derivatives, a class of compounds that has demonstrated significant antibacterial activity.[5]

General Synthetic Workflow

The overall process from starting materials to purified derivatives follows a logical and well-established workflow in synthetic organic chemistry.

Caption: General workflow for the synthesis and purification of this compound derivatives.

Detailed Experimental Protocol: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide

While this guide focuses on the 2,6-difluoro isomer, the following protocol for the closely related 2,4-difluoro analogue is representative of the general procedure and can be adapted accordingly.[3]

Materials:

-

2,4-difluoroaniline

-

Bromoacetyl bromide or bromoacetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Pyridine or triethylamine

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethanol or Ethyl acetate/Hexanes for recrystallization

Procedure:

-

Preparation: All glassware must be oven-dried at 120 °C for a minimum of 4 hours and cooled in a desiccator. The reaction should be set up under a nitrogen atmosphere in a well-ventilated fume hood.[3]

-

Reaction Setup: Dissolve 2,4-difluoroaniline (1 equivalent) and a suitable base like pyridine (1.1 equivalents) in anhydrous DCM within a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[3]

-

Cooling: Cool the mixture to 0-5 °C using an ice bath.

-

Addition of Acyl Halide: Dissolve bromoacetyl bromide (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 5 °C.[3]

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5 °C for one hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and finally with brine.[3] To break any emulsions that may form, add a small amount of brine.

-